molecular formula C8H7FINO2 B13701237 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene

Cat. No.: B13701237
M. Wt: 295.05 g/mol
InChI Key: IRJJLTNADGQTBK-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene is an organic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene typically involves the following steps:

    Alkylation: The final step involves the alkylation of the nitro-iodo-fluorobenzene with an appropriate alkyl halide under basic conditions to introduce the 1-iodoethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide for hydroxylation, sodium cyanide for cyanation, and primary amines for amination.

Major Products:

    Oxidation: Formation of 4-Fluoro-2-(carboxyethyl)-1-nitrobenzene.

    Reduction: Formation of 4-Fluoro-2-(1-iodoethyl)-1-aminobenzene.

    Substitution: Formation of 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, 4-Fluoro-2-(1-cyanoethyl)-1-nitrobenzene, and 4-Fluoro-2-(1-aminoethyl)-1-nitrobenzene.

Scientific Research Applications

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the iodine atom can undergo substitution reactions, and the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

  • 4-Fluoro-2-(1-bromoethyl)-1-nitrobenzene
  • 4-Fluoro-2-(1-chloroethyl)-1-nitrobenzene
  • 4-Fluoro-2-(1-methylethyl)-1-nitrobenzene

Comparison:

    Reactivity: The presence of different halogens (iodine, bromine, chlorine) can influence the reactivity of the compound in substitution reactions. Iodine, being a larger atom, is more easily substituted compared to bromine and chlorine.

    Electronic Effects: The fluorine atom’s strong electron-withdrawing effect can stabilize or destabilize intermediates in various reactions, affecting the overall reactivity and selectivity.

    Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired final product.

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

4-fluoro-2-(1-iodoethyl)-1-nitrobenzene

InChI

InChI=1S/C8H7FINO2/c1-5(10)7-4-6(9)2-3-8(7)11(12)13/h2-5H,1H3

InChI Key

IRJJLTNADGQTBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])I

Origin of Product

United States

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